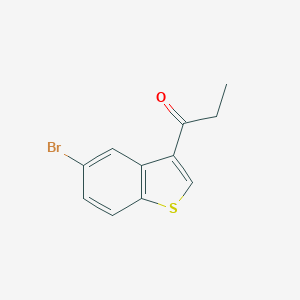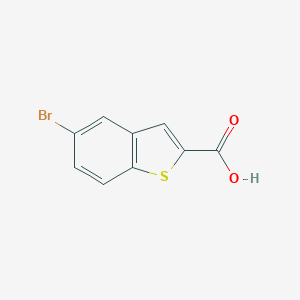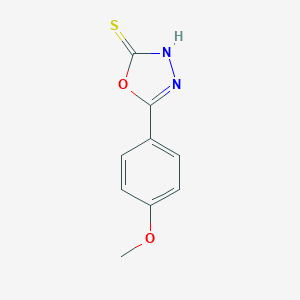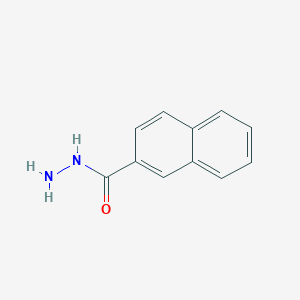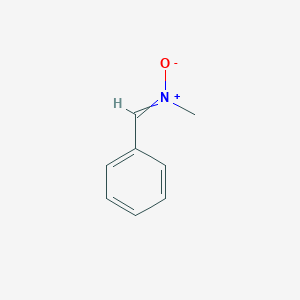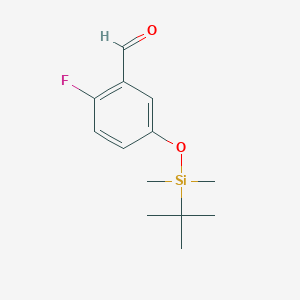
5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde
Vue d'ensemble
Description
“5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde” is a complex organic compound. It contains a fluorine atom attached to the benzene ring, an aldehyde functional group (-CHO), and a tert-butyldimethylsilyloxy group ([(CH3)3C]3SiO-). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .
Chemical Reactions Analysis
The aldehyde group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The fluorine atom, being highly electronegative, could influence the reactivity of the molecule. The tert-butyldimethylsilyloxy group is generally stable but can be removed under acidic or fluoride ion conditions .Orientations Futures
Mécanisme D'action
Target of Action
Compounds with tert-butyldimethylsilyloxy groups are often used in synthetic chemistry as protecting groups for alcohols . They are known to be highly stable and can protect sensitive alcohol groups from various chemical reactions .
Mode of Action
The mode of action of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde is likely related to its role as a protecting group. The tert-butyldimethylsilyloxy group can protect sensitive alcohol groups during chemical reactions, preventing them from reacting with other substances . Once the desired reactions have taken place, the protecting group can be removed, revealing the original alcohol group .
Biochemical Pathways
It’s worth noting that the tert-butyldimethylsilyloxy group is often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, it could potentially influence a wide range of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
The tert-butyldimethylsilyloxy group is known to be highly stable, which could potentially influence the compound’s bioavailability .
Result of Action
As a protecting group, it plays a crucial role in the synthesis of complex organic molecules, enabling the successful completion of multi-step chemical reactions .
Action Environment
The action of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde can be influenced by various environmental factors. For instance, the stability of the tert-butyldimethylsilyloxy group can be affected by the presence of certain reagents or conditions that can remove the protecting group . Therefore, the compound’s action, efficacy, and stability must be considered in the context of the specific chemical environment in which it is used.
Propriétés
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRGCKGCZUAUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)

![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
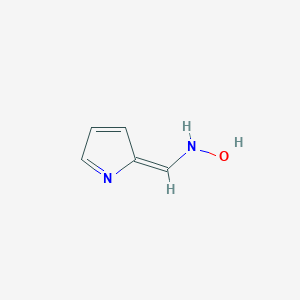
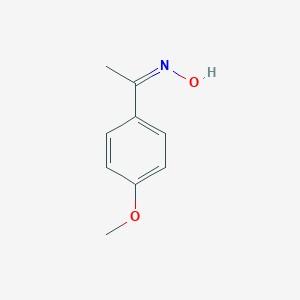


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
